molecular formula C9H11NO3 B1419145 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1153384-12-3

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B1419145
M. Wt: 181.19 g/mol
InChI Key: LIYIOWNAWYGSPC-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound).



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include details of the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Optical Properties

Diketopyrrolopyrroles (DPPs), including compounds similar to "1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione", are well-regarded for their wide range of applications, spanning from pigments to electronic devices. Their synthesis and the relationship between their structure and optical properties have been extensively studied. The extension of DPP chromophores significantly alters their optical characteristics, showcasing strong bathochromic shifts and enhanced two-photon absorption cross-sections. This combination of straightforward synthesis, stability, and excellent fluorescence quantum yield underscores the continued interest in DPPs for various applications (Grzybowski & Gryko, 2015).

Role in Drug Discovery

The pyrrolidine ring, a component of the molecule , plays a crucial role in medicinal chemistry. It is a favored scaffold for synthesizing compounds for treating human diseases, given its efficient pharmacophore space exploration, contribution to stereochemistry, and enhanced three-dimensional coverage. Pyrrolidine derivatives, including those related to "1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione", have shown promise in the development of novel biologically active compounds. This review illustrates the influence of steric factors on biological activity and highlights the significance of the pyrrolidine ring and its derivatives in drug discovery (Li Petri et al., 2021).

Applications in Electronic Devices

The molecule's structural relatives, specifically diketopyrrolopyrrole (DPP)-based polymers, have garnered attention for their high performance in electronic devices. Research into polymers containing analogous chromophores to DPP, such as isoDPP, BDP, and NDP, reveals their potential in electronic device applications due to distinct optical, electrochemical, and device performance attributes. This exploration indicates that these materials, by virtue of their high-performance electron-deficient pigments, are poised to exceed the capabilities of DPP-based polymers in electronic devices (Deng et al., 2019).

Therapeutic Potential

Compounds containing the 1,3,4-oxadiazole ring, a feature related to "1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione", are noted for their significant therapeutic potential. The structural uniqueness of 1,3,4-oxadiazoles enables effective binding with various enzymes and receptors, eliciting diverse bioactivities. This comprehensive review discusses the development of 1,3,4-oxadiazole-based derivatives, underlining their therapeutic value across a wide range of medical applications, from anticancer to antiviral treatments (Verma et al., 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(oxan-4-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-8-1-2-9(12)10(8)7-3-5-13-6-4-7/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYIOWNAWYGSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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